5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. It belongs to the oxadiazole family, which is noted for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic properties, including antimicrobial and anticancer activities, as well as its utility in synthetic chemistry as a building block for more complex molecules .
The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, phenylhydrazine can react with ethyl oxalate followed by cyclization to yield the desired oxadiazole compound.
In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. This may involve catalysts and controlled reaction conditions to facilitate the cyclization process. Techniques such as continuous flow synthesis are also utilized to enhance scalability for industrial applications.
The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde features a five-membered ring with two nitrogen atoms and three carbon atoms, along with a phenyl group attached to one of the carbons in the ring. The aldehyde functional group is located at position 3 of the oxadiazole ring.
The molecular formula for 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde is C₉H₇N₃O, and its molecular weight is approximately 175.17 g/mol. The compound's structural uniqueness arises from the presence of both an aldehyde and an aromatic ring, which influences its chemical reactivity and potential applications .
5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde involves its interaction with biological targets that may lead to various pharmacological effects. The presence of the aldehyde functional group allows for nucleophilic attack by biological molecules, potentially leading to inhibition of specific enzymes or receptors involved in disease processes. Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties through modulation of cellular pathways .
5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde is typically a solid at room temperature with a melting point that varies depending on purity but generally lies within the range of 70–90 °C. Its solubility profile indicates moderate solubility in polar solvents like ethanol and dimethyl sulfoxide.
The compound exhibits typical reactivity associated with aldehydes and heterocycles. Its reactivity can be attributed to the electrophilic nature of the aldehyde carbon and the potential for nucleophilic substitution at the nitrogen atoms within the oxadiazole ring .
5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde has numerous applications across various scientific fields:
This compound's unique structural features enable it to participate in diverse chemical reactions, making it a valuable asset in both research and industrial applications.
The foundational chemistry of 1,2,4-oxadiazoles began in 1884 when Tiemann and Krüger first synthesized the heterocyclic core, initially classifying it as "azoxime" or "furo[ab1]diazole" [2] [6]. Early routes relied on cyclocondensation reactions between amidoximes and carboxylic acid derivatives (acyl chlorides, esters, or anhydrides), though these methods suffered from low yields (<50%), harsh conditions, and tedious purification [2] [4]. A pivotal advancement emerged in the 1980s with the adoption of microwave-assisted synthesis and transition-metal catalysis, enabling efficient cyclodehydration under milder conditions and improving yields to 70–98% [3] [4].
The structural diversification of 1,2,4-oxadiazoles accelerated with the introduction of the Vilsmeier-Haack reaction, allowing formylation at the C3 position to yield carboxaldehyde derivatives like 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde [7] [10]. This aldehyde group enabled further derivatization via condensation, reduction, or nucleophilic addition, making it a versatile synthetic intermediate. The development of one-pot methodologies, such as Baykov’s superbase-mediated approach (NaOH/DMSO, room temperature), further streamlined access to 3,5-disubstituted variants, including aryl- and haloalkyl-functionalized scaffolds [3] [7].
Table 1: Evolution of Synthetic Methods for 1,2,4-Oxadiazoles
Period | Key Method | Typical Yields | Limitations |
---|---|---|---|
1884–1950 | Amidoxime + Acyl Chloride (Tiemann) | 20–40% | Low yield, by-product formation |
1980–2000 | Microwave-Assisted Cyclization | 60–85% | Limited substrate scope |
2000–2020 | Transition-Metal Catalysis | 75–95% | Catalyst cost, purification challenges |
2020–Present | One-Pot Strategies (e.g., Baykov) | 80–98% | Requires optimized base/solvent systems |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide groups due to their metabolic stability and hydrogen-bonding capacity. The oxadiazole ring’s resonance distribution creates a dipole moment (∼3.5 Debye) that mimics carbonyl π-bond polarization, while its aromaticity confers resistance to enzymatic hydrolysis—addressing a key limitation of ester/amide drugs [4] [8]. 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde exemplifies this utility: its aldehyde group provides an electrophilic site for Schiff base formation with target proteins, enhancing binding specificity without the instability of aliphatic aldehydes [10].
Computational studies (SwissADME) confirm that 1,2,4-oxadiazoles improve drug-likeness parameters:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | Low (hydrolysis) | High | Extended in vivo half-life |
Dipole Moment | 1.5–1.8 D | 3.2–3.8 D | Improved target affinity |
H-Bond Acceptor Sites | 1–2 | 2–3 | Enhanced protein-ligand interactions |
Aromatic Character | None | Yes | Planarity for π-stacking |
The pharmacological impact of 1,2,4-oxadiazoles spans antimicrobial, CNS, and antiparasitic domains:
Table 3: Pharmacological Milestones of 1,2,4-Oxadiazole Derivatives
Year | Compound | Therapeutic Area | Key Finding |
---|---|---|---|
1960 | Oxolamine | Antitussive | First FDA-approved oxadiazole drug [2] |
2015 | Tioxazafen | Nematicide | Broad-spectrum seed treatment agent [7] |
2020 | 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde | Antimicrobial | Intermediate for MRSA-active bis-oxadiazoles [5] |
2023 | A1 (Chloromethyl derivative) | Nematicide | LC₅₀ = 2.4 μg/mL vs. B. xylophilus [7] |
2024 | Ox1 | Antileishmanial | Mitochondrial disruption in L. infantum [8] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7